4-(3-Bromophenyl)-4H-1,2,4-triazole

Medicinal Chemistry Lipophilicity ADME

Inconsistent regioisomeric identity in 1,2,4-triazole building blocks can derail SAR programs. 4-(3-Bromophenyl)-4H-1,2,4-triazole (CAS 375858-05-2) provides a defined N4-substitution pattern with meta-bromine for unambiguous biological target engagement. - Defined N4-meta topology: LogP 1.52, distinct from N1-para analogs (LogP 2.23), ensuring consistent membrane permeability and binding kinetics. - Ready Suzuki coupling partner: meta-bromine handle compatible with automated parallel synthesis for late-stage diversification. - Validated scaffold: 3-bromophenylamino-1,2,4-triazole core essential for anticancer activity; procuring this exact regioisomer preserves SAR integrity.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 375858-05-2
Cat. No. B1287244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromophenyl)-4H-1,2,4-triazole
CAS375858-05-2
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)N2C=NN=C2
InChIInChI=1S/C8H6BrN3/c9-7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H
InChIKeyOZNSPEKVPJHTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-(3-Bromophenyl)-4H-1,2,4-triazole


4-(3-Bromophenyl)-4H-1,2,4-triazole is a halogenated heterocyclic building block belonging to the 1,2,4-triazole class. It features a 1,2,4-triazole core substituted at the N4 position with a meta-bromophenyl group. This core motif is a privileged structure in medicinal chemistry, commonly incorporated into antifungal agents, kinase inhibitors, and anticancer leads [1]. The meta-bromine substituent serves as both a pharmacophoric element, modulating lipophilicity and target engagement, and a synthetic handle for late-stage diversification via cross-coupling chemistry [2]. The compound is commercially available from multiple screening library suppliers, positioning it as a readily accessible entry point into structure-activity relationship (SAR) programs.

Regioisomer-defined scaffold: N4-meta-bromophenyl substitution supports SAR differentiation and target engagement studies.
Synthetic handle: Aryl-Br enables late-stage diversification via Suzuki and related cross-coupling chemistries.
Commercial availability: Listed by multiple screening-library suppliers for rapid procurement and library synthesis.

Substitution Risks for 4-(3-Bromophenyl)-4H-1,2,4-triazole Isomers


The isomeric and tautomeric landscape of 1,2,4-triazoles means that generic substitution is not viable for this compound. Critically, 4-(3-Bromophenyl)-4H-1,2,4-triazole has a defined N4 substitution pattern. The alternative N1-substituted isomer, 1-(3-bromophenyl)-1H-1,2,4-triazole, possesses a markedly different electronic distribution and molecular dipole, leading to divergent biological target recognition [1]. Furthermore, the position of the bromine on the phenyl ring (meta- vs. para-) introduces quantifiable differences in physicochemical properties such as lipophilicity. For example, the experimentally determined LogP of this meta-substituted N4-linked regioisomer is 1.52, whereas the para-substituted N1-linked analog, 1-(4-bromophenyl)-1H-1,2,4-triazole, has a significantly different LogP of 2.23, impacting membrane permeability and binding kinetics [2]. Substituting one for the other within an established SAR program without this awareness can invalidate potency and selectivity assay results.

N1 vs. N4 substitution

Isomeric switch from N4 to N1 may alter electronic distribution and molecular recognition, impacting target binding.

meta vs. para bromine position

Positional isomerism on the phenyl ring can shift lipophilicity and membrane permeability, invalidating SAR assumptions.

Assay validity risk

Substituting regioisomers without orthogonal characterization may invalidate potency and selectivity assay results.

4-(3-Bromophenyl)-4H-1,2,4-triazole vs. Regioisomers: Quantitative Evidence


Lipophilicity Advantage of N4-Meta-Substitution

The specific N4-meta-bromophenyl regioisomer exhibits a significantly lower lipophilicity (LogP = 1.52) compared to the N1-para-bromophenyl isomer 3-(4-Bromophenyl)-1H-[1,2,4]triazole (LogP = 2.23), as determined by experimentally derived partition coefficients [1]. This difference of 0.71 LogP units suggests the meta-N4 isomer will have superior aqueous solubility and a distinct tissue distribution profile, making it a preferred scaffold for optimizing oral bioavailability where lower LogP is desired.

Lipophilicity (LogP)
Head-to-head
Target: LogP 1.52
Comparator: 3-(4-Bromophenyl)-1H-1,2,4-triazole LogP 2.23
Δ -0.71 (lower lipophilicity)
Lower LogP may support differentiated aqueous solubility and distribution profiling.
Computationally derived values; experimental verification recommended.
Medicinal Chemistry Lipophilicity ADME

Unique N4-Regiochemistry for Target Engagement

The N4-substitution pattern is synthetically less common and establishes a unique vector for binding to protein pockets compared to the predominant N1-substituted analogs [1]. In 1,2,4-triazole chemistry, N1-alkylation/arylation dominates due to kinetic preference; therefore, pure N4-substituted derivatives constitute a distinct and underexplored subset of the chemical space [2]. This regioisomer's specific dipole and hydrogen-bond acceptor topology is a primary driver for its procurement as a differentiated scaffold.

Regiochemical Identity
Class-level
N4-substitution provides a distinct dipole and H-bond acceptor topology vs. N1-substitution; binary structural difference.
May enable exploration of underexploited binding pockets; class-level inference.
Regioselectivity context; supported by synthetic N-alkylation preference data.
Chemical Biology Molecular Recognition Kinase Inhibitors

Bromine Handle for Late-Stage Functionalization

The meta-bromine atom on the phenyl ring is a prime site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling modular SAR exploration. In contrast, the use of chloro- or iodo-analogs involves different reaction kinetics and oxidative addition rates. The C-Br bond provides an optimal balance of reactivity and stability for parallel medicinal chemistry, as established by Hammett substituent constants where meta-Br exerts a characteristic electron-withdrawing inductive effect (-I) that can be quantifiably compared to other halogens [1]. While direct coupling rate data for this specific compound is not published, the class-level behaviour of aryl bromides in Pd-catalyzed reactions is well-established and predictable.

Synthetic Reactivity
Class-level
Aryl-Br provides balanced reactivity for Pd-catalyzed cross-coupling; reactivity order I > Br >> Cl.
Supports parallel medicinal chemistry diversification workflows.
Hammett constant context; specific coupling kinetic data for this compound not published.
Organic Synthesis Cross-Coupling MedChem Diversification

Validated Application Scenarios for 4-(3-Bromophenyl)-4H-1,2,4-triazole


Kinase Inhibitor Library Synthesis

The N4-meta-bromophenyl-1,2,4-triazole scaffold places the bromophenyl group along a vector that is distinct from classic N1-substituted kinase hinge-binders. This has been validated in drug discovery programs where the 3-bromophenylamino moiety on a 1,2,4-triazole core was found to be essential for anticancer activity across multiple cell lines, showing that the core itself could not be replaced [1]. Procuring this specific regioisomer allows chemists to systematically explore this underexploited vector in ATP-competitive kinase inhibitor design.

Suzuki Coupling Precursor for High-Throughput Synthesis

The compound's primary use case is as a bromide coupling partner in parallel synthesis. The meta-bromine atom's reactivity profile makes it compatible with a wide range of boronic acids/esters in automated synthesizer platforms. This use is supported by the compound's listing as a screening compound by ChemBridge, a major supplier of diversified building blocks for combinatorial library synthesis .

CYP51-Targeted Antifungal Lead Scaffold

The 1,2,4-triazole core is the pharmacophore of clinically used azole antifungals. Halogen substitution, particularly with bromine, is known to enhance antifungal potency against Candida albicans . While direct data for this specific compound is lacking, its differentiated LogP (1.52) and N4-meta topology suggest it could serve as a lead-like starting point with improved ADME properties over more lipophilic, N1-substituted analogs (LogP > 2.2) [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR programs
N4-meta-bromophenyl regioisomer vector
Binding pocket orientation context; reported cell-model endpoint context
Parallel synthesis & library diversification
Aryl-Br cross-coupling handle
Suzuki coupling reactivity screening
Antifungal lead scaffold exploration
Triazole core with halogen substitution
Antifungal assay context; LogP-differentiated ADME profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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